molecular formula C15H12N2S B14662726 2(3H)-Thiazolimine, 3,4-diphenyl- CAS No. 38650-46-3

2(3H)-Thiazolimine, 3,4-diphenyl-

Cat. No.: B14662726
CAS No.: 38650-46-3
M. Wt: 252.3 g/mol
InChI Key: JUQOKHPUAZTSCV-UHFFFAOYSA-N
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Description

2(3H)-Thiazolimine, 3,4-diphenyl- is a heterocyclic compound characterized by a thiazole ring structure with two phenyl groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolimine, 3,4-diphenyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include sodium hydride and dimethylformamide as the solvent.

Industrial Production Methods

Industrial production of 2(3H)-Thiazolimine, 3,4-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolimine, 3,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2(3H)-Thiazolimine, 3,4-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolimine, 3,4-diphenyl- involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound may also interact with cellular pathways involved in inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar ring structure.

    Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different chemical properties.

    Thiazolidine: A saturated derivative of thiazole with different reactivity.

Uniqueness

2(3H)-Thiazolimine, 3,4-diphenyl- is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to simpler thiazole derivatives. This structural feature also contributes to its diverse range of applications in various fields.

Properties

CAS No.

38650-46-3

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

3,4-diphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C15H12N2S/c16-15-17(13-9-5-2-6-10-13)14(11-18-15)12-7-3-1-4-8-12/h1-11,16H

InChI Key

JUQOKHPUAZTSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N)N2C3=CC=CC=C3

Origin of Product

United States

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